N-((3-(1-乙基-1H-吡咯-2-基)-1,2,4-噁二唑-5-基)甲基)-3-甲基噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

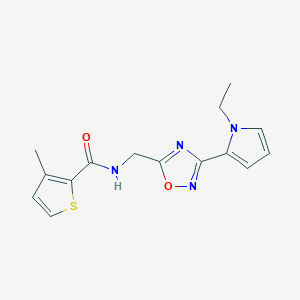

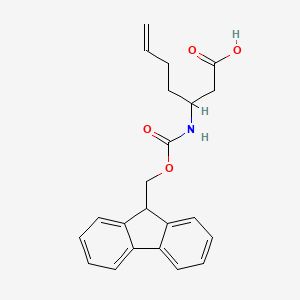

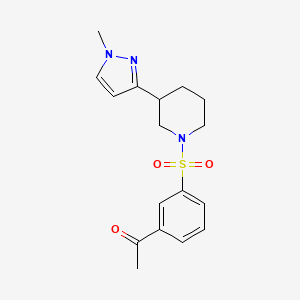

This compound is a complex organic molecule that contains several functional groups, including a pyrrole, an oxadiazole, and a carboxamide group. Pyrroles are a class of organic compounds that consist of a five-membered aromatic ring with one nitrogen atom . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Carboxamides are organic compounds that contain a carbonyl group (C=O) attached to an amine group (NH2) .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-donating nitrogen atoms in the pyrrole and oxadiazole rings could potentially have interesting effects on the compound’s chemical behavior .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond acceptor, influencing its solubility in different solvents .科学研究应用

Pharmaceutical Drug Development

This compound, with its heterocyclic core containing pyrrole and oxadiazole, may serve as a precursor in the synthesis of pharmaceutical drugs. The presence of the pyrrole moiety is significant as it is found in many therapeutic agents. For instance, pyrrole-based compounds have been known to exhibit antibacterial, antitumor, and anti-inflammatory properties . The oxadiazole ring is also noteworthy for its role in drug design, often contributing to the compound’s bioactivity.

Antitumor Activity

The structural features of this compound suggest potential utility in antitumor research. Compounds with similar structures have been synthesized and evaluated for their effectiveness against cancer cell lines, such as HeLa cells . The combination of the oxadiazole ring and the pyrrole unit could be explored for their synergistic effects in inhibiting tumor growth.

Antimicrobial Applications

Given the broad spectrum of biological activities associated with imidazole derivatives, which share some structural similarities with our compound, there is a possibility that this compound could be investigated for antimicrobial properties. Imidazole compounds are known to possess antibacterial, antifungal, and antiviral activities .

Biological Studies of Pyrrole Derivatives

The pyrrole derivative aspect of this compound makes it a candidate for biological studies related to the function of pyrrole in living organisms. Pyrrole derivatives are found in various natural products, including heme, an essential component of hemoglobin .

作用机制

未来方向

属性

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-3-19-7-4-5-11(19)14-17-12(21-18-14)9-16-15(20)13-10(2)6-8-22-13/h4-8H,3,9H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNBXAASKFBLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,4-bis(4-methylphenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2752833.png)

amine](/img/structure/B2752835.png)

![2-[(4,4-Difluorocyclohexyl)oxy]-4-methylpyrimidine](/img/structure/B2752848.png)

![N-(3-chlorobenzyl)-2-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2752850.png)

![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2752852.png)

![(2E)-3-[6-(methoxycarbonyl)pyridin-3-yl]prop-2-enoic acid hydrochloride](/img/structure/B2752853.png)